molecular formula C11H3F17O4 B13415374 Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene CAS No. 63863-44-5

Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene

Cat. No.: B13415374
CAS No.: 63863-44-5
M. Wt: 522.11 g/mol
InChI Key: PHGTUSVDMBIWTN-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene is a highly fluorinated organic compound It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoro-1-propanol with 1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl chloride in the presence of a base such as potassium hydroxide. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various fluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can affect the stability and reactivity of the compound, influencing its behavior in various chemical and biological systems. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(trifluorovinyl)oxy]propanoic acid
  • Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]
  • 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propionyl fluoride

Uniqueness

Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate is unique due to its specific combination of multiple fluorine atoms and the presence of both ester and ether functional groups. This combination imparts high stability, resistance to degradation, and unique reactivity compared to other similar compounds .

Properties

CAS No.

63863-44-5

Molecular Formula

C11H3F17O4

Molecular Weight

522.11 g/mol

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene

InChI

InChI=1S/C9H3F13O4.C2F4/c1-24-4(23)5(13,14)8(19,20)26-6(15,7(16,17)18)9(21,22)25-3(12)2(10)11;3-1(4)2(5)6/h1H3;

InChI Key

PHGTUSVDMBIWTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F.C(=C(F)F)(F)F

Related CAS

63863-44-5

Origin of Product

United States

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